![molecular formula C7H8N4O2 B13282541 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13282541.png)
7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one can be achieved through various methods. One common approach involves the condensation of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the reaction of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of ZnCl2 in supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound often employs microwave-mediated, catalyst-free synthesis techniques. This eco-friendly method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, resulting in the target compound .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazolopyrimidine ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions
Common reagents used in these reactions include metallic salts, such as Cu(II) and Co(II), and catalysts like ZnCl2 . Reaction conditions often involve supercritical carbon dioxide, organic solvents, and microwave irradiation .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines and their coordination complexes with metals .
Scientific Research Applications
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-(methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a SARS-CoV-2 main protease inhibitor, it binds to the active site residues His41, Cys145, and Glu166, forming stable complexes and inhibiting the protease activity . In other applications, it acts as a ligand, coordinating with metal ions to form various complexes .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Known for its biological activities, including antifungal and antiviral properties.
1,2,4-Triazolo[1,5-a]pyridines: Exhibits various medicinal properties, including acting as RORγt inverse agonists and JAK inhibitors.
Quinazolin-4(3H)-one derivatives: Contains the 7-oxo-1,2,4-triazolo[1,5-a]pyrimidine moiety and shows inhibition activities against phytopathogenic bacteria and fungi.
Uniqueness
7-(Methoxymethyl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one stands out due to its unique methoxymethyl group, which enhances its binding affinity and specificity towards certain molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
7-(methoxymethyl)-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H8N4O2/c1-13-3-5-2-6(12)10-7-8-4-9-11(5)7/h2,4H,3H2,1H3,(H,8,9,10,12) |
InChI Key |
RKUXYSVKZLLASK-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=CC(=O)NC2=NC=NN12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




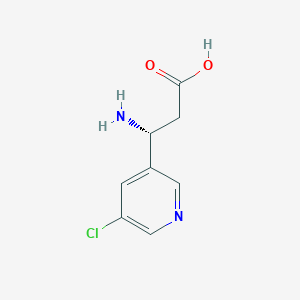
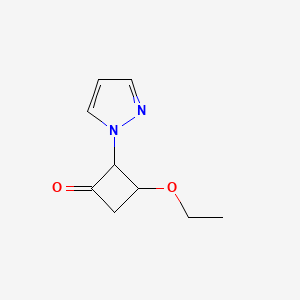
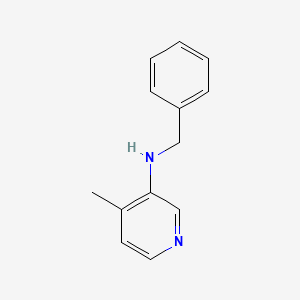
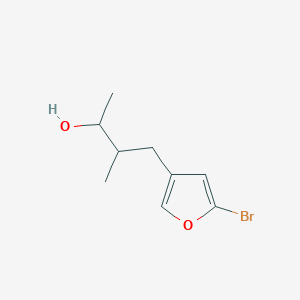
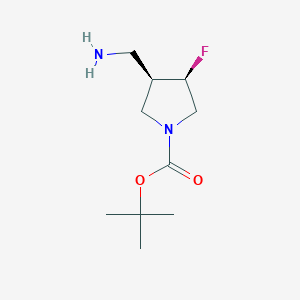
![Butyl[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13282496.png)
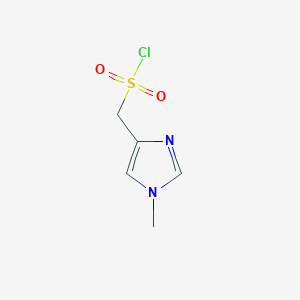
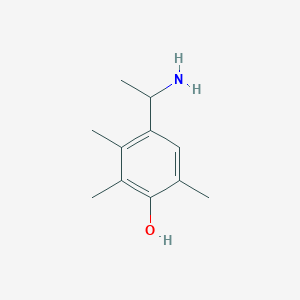
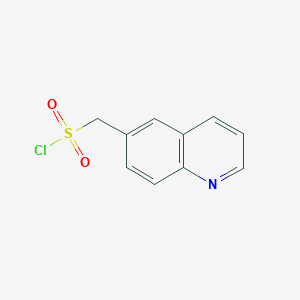
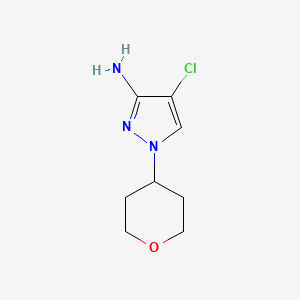
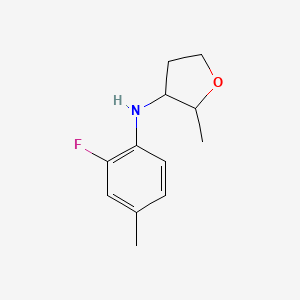
![2-{[(2,5-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13282543.png)
